molecular formula C17H19N5O B13966124 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile

Cat. No.: B13966124
M. Wt: 309.4 g/mol
InChI Key: WYHIRKWDIUBMMH-UHFFFAOYSA-N
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Description

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of azepine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile typically involves multi-step organic reactions One common approach is to start with the formation of the azepine ring through a cyclization reactionThe reaction conditions often require the use of catalysts, such as Rh(III), and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine and pyrimidine derivatives that share structural features with 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile. Examples include:

Uniqueness

What sets this compound apart is its unique combination of azepine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

2-(ethylamino)-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23)

InChI Key

WYHIRKWDIUBMMH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=O)N1)C#N)N2CCC3=CC=CC=C3CC2

Origin of Product

United States

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